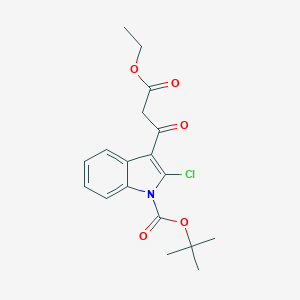

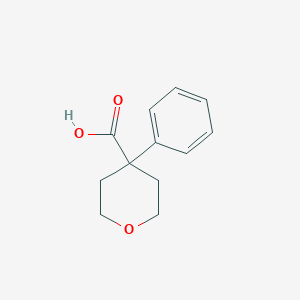

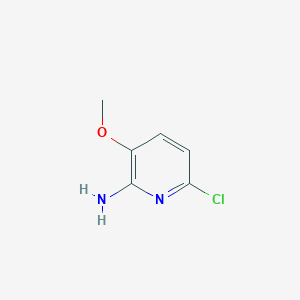

![molecular formula C6H4BrN3 B065085 5-bromo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 175791-49-8](/img/structure/B65085.png)

5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Overview

Description

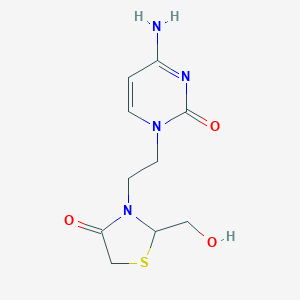

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of a bromine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine ring system imparts unique chemical properties to the compound .

Mechanism of Action

Target of Action

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine has been identified to interact with several targets. It has been found to inhibit p21-activated kinase 4 (PAK4) , a kinase predominantly expressed in hematopoietic cells and a negative regulator of T cell receptor signaling . It also interacts with Monopolar spindle 1 kinase (MPS1) , an apical dual-specificity protein kinase that is over-expressed in triple-negative breast cancer (TNBC) .

Mode of Action

The compound interacts with its targets through a series of molecular interactions. For instance, in the case of PAK4, the inhibitors of this kinase, including this compound, have strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it is involved in the regulation of T cell receptor signaling through its inhibition of PAK4 . It also plays a role in the regulation of cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its targets. For instance, the inhibition of PAK4 can lead to changes in T cell receptor signaling . Similarly, the inhibition of MPS1 can affect the progression of TNBC .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it should be stored at 2–8 °C . .

Biochemical Analysis

Cellular Effects

Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine is not well-established. It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine typically involves the bromination of pyrrolo[2,3-d]pyrimidine derivatives. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide (NBS) in chloroform under reflux conditions . Another approach involves the use of 5-bromo-2,4-dichloropyrimidine as a starting material, which undergoes a series of reactions including N-alkylation, Sonogashira coupling, and cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of copper-catalyzed coupling reactions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The pyrrolo[2,3-d]pyrimidine core can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Used in cross-coupling reactions.

Copper Catalysts: Employed in green synthesis methods.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a kinase inhibitor and its role in modulating biological pathways.

Medicine: Explored for its anticancer properties and its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

- 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine

Uniqueness

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name |

5-bromo-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXNUWNEWCACQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CN=C2N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445011 | |

| Record name | 5-bromo-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175791-49-8 | |

| Record name | 5-bromo-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

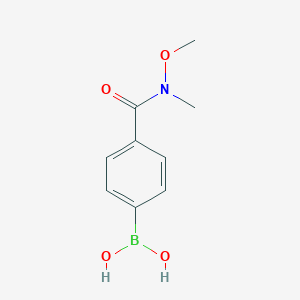

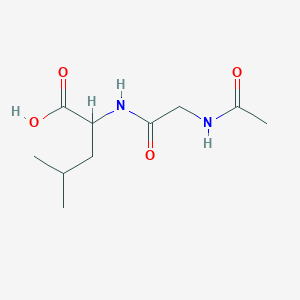

![3,3-Dimethyl-2-oxo-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)